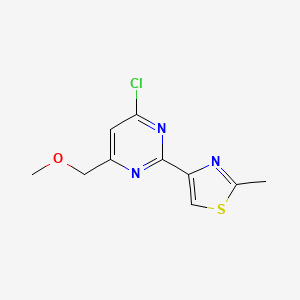
4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine is a useful research compound. Its molecular formula is C10H10ClN3OS and its molecular weight is 255.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine, with CAS number 263897-42-3, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring and a methoxymethyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C10H10ClN3OS
- Molecular Weight : 255.72 g/mol
- Structure : The compound consists of a pyrimidine core substituted with a chlorine atom, a methoxymethyl group, and a thiazole moiety.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of the key findings related to its biological activity.
Antimicrobial Activity
Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. For instance:
- A related compound demonstrated moderate activity against Mycobacterium tuberculosis, suggesting that the thiazole and pyrimidine frameworks may enhance antimicrobial efficacy .
Anticancer Activity
Pyrimidine derivatives are also explored for their anticancer potential:
- Research on structurally similar compounds has revealed promising results against various cancer cell lines. In particular, certain derivatives showed notable activity against renal and breast cancer cells .
Enzyme Inhibition
The inhibition of specific enzymes is another area where these compounds may exhibit activity:
- Compounds with similar structures have been identified as potent inhibitors of protein kinases, which are critical in cancer progression. The interaction of these compounds with kinases could lead to the development of targeted cancer therapies .
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of pyrimidine derivatives for their anticancer properties using a panel of human tumor cell lines. Among the tested compounds, one derivative showed an IC50 value in the low micromolar range against breast cancer cells, indicating significant cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Chloro-6-(methoxymethyl)-... | MCF7 (Breast) | 5.6 |
| Related Pyrimidine Derivative | A549 (Lung) | 8.3 |
| Another Thiazole-Pyrimidine | HeLa (Cervical) | 7.1 |
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of pyrimidine derivatives on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound displayed selective inhibition against CDK6 with an IC50 value indicating strong binding affinity .
Propiedades
IUPAC Name |
4-[4-chloro-6-(methoxymethyl)pyrimidin-2-yl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-6-12-8(5-16-6)10-13-7(4-15-2)3-9(11)14-10/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIXRKFVMUZSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NC(=CC(=N2)Cl)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384082 | |
| Record name | 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263897-42-3 | |
| Record name | 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















